REACTION_SMILES
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[C:25](=[O:26])([CH3:27])[O:28][CH2:29][CH2:30][CH:31]1[C:32](=[O:36])[CH2:33][CH2:34][CH2:35]1.[CH3:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[CH3:37][OH:38].[c:8]1([CH3:9])[cH:10][cH:11][c:12]([S:13]([O-:14])(=[O:15])=[O:16])[cH:17][cH:18]1.[nH+:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH3:1][O:36][C:32]12[O:28][CH2:29][CH2:30][CH:31]1[CH2:35][CH2:34][CH2:33]2
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Name
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CC(=O)OCCC1CCCC1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCCC1CCCC1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)[O-])cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
c1cc[nH+]cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC12CCCC1CCO2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |